molecular formula C13H24N2O3 B11760568 (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate

Cat. No.: B11760568
M. Wt: 256.34 g/mol
InChI Key: KHVXQKCRFSXIID-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate (CAS 2098564-13-5) is a high-value, chiral spirocyclic building block in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protected amine on a 1-oxa-8-azaspiro[4.5]decane scaffold, a structure of significant interest in drug discovery. The defined (S) stereochemistry at the 4-position is critical for conferring specific biological activity and is essential for researching stereospecific interactions. The molecular formula is C₁₃H₂₄N₂O₃ with a molecular weight of 256.34 g/mol. It should be stored sealed in a dry environment, at 2-8°C. This compound is widely used as a key synthetic intermediate for the exploration of novel therapeutic agents. The 1-oxa-8-azaspiro[4.5]decane core is a privileged structure in drug design, and derivatives of this scaffold have been investigated as potent inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH). FAAH inhibitors hold potential for treating a wide range of conditions including pain, anxiety disorders, and urinary incontinence. As a Boc-protected intermediate, this chiral compound is a versatile precursor for further chemical functionalization, enabling researchers to develop more complex molecules for biological screening. This product is intended for research and further manufacturing applications only, and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(4S)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m1/s1

InChI Key

KHVXQKCRFSXIID-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC12CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CCNCC2

Origin of Product

United States

Preparation Methods

Step 1: Cyanidation

1,4-Dioxaspiro[4.5]decan-8-one undergoes cyanidation with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system (0–20°C). Yield: 78%.

Step 2: Alkylation

The nitrile intermediate reacts with 1-bromo-2-chloroethane in toluene at 0–20°C for 13 hours under lithium diisopropylamide (LDA) catalysis. This introduces a 2-chloroethyl group, critical for subsequent cyclization.

Step 3: Cyclization and Carbamate Formation

Hydrogenation with Raney nickel (50°C, 50 psi, 6 hours) reduces the nitrile to an amine, followed by cyclization. Reaction with di-tert-butyl dicarbonate (Boc₂O) in methanol forms the spirocyclic tert-butyl carbamate. Yield: 62%.

Step 4: Deprotection

Final deprotection using pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 hours) yields the target compound. Overall yield: 54.8%.

Key Data Table 1: Four-Step Synthesis Parameters

StepReactantsSolventTemp (°C)Time (h)Yield (%)
1p-MSMI, KOtBuGlycol dimethyl ether/EtOH0–20678
21-Bromo-2-chloroethaneToluene0–201385
3H₂, Raney NiMeOH50662
4PPTSAcetone/H₂O701554.8

Stereochemical Control via Chiral Resolution

The (S)-enantiomer is obtained through chiral auxiliary-mediated synthesis or enzymatic resolution. A patent by AChemBlock describes the use of (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine as a starting material. Boc protection under triethylamine in dichloromethane (20°C, 2 hours) achieves 90% yield with >97% enantiomeric excess (ee).

Mechanistic Insight :
The spirocyclic backbone’s rigidity limits conformational flexibility, enabling high stereoselectivity during carbamate formation. X-ray crystallography of intermediates confirms the (S)-configuration at C4.

Alternative Routes for Small-Scale Production

Reductive Amination Approach

A modified method from VulcanChem employs reductive amination of 2-oxa-8-azaspiro[4.5]decan-4-one with tert-butyl carbamate. Sodium cyanoborohydride in methanol (pH 4–5, 25°C) affords the product in 68% yield, though with lower ee (82%) compared to industrial routes.

Microwave-Assisted Cyclization

WO2020033828A1 discloses a microwave-assisted protocol (150°C, NMP solvent, 2 hours) that reduces reaction time by 70%. However, scalability remains limited due to equipment constraints.

Optimization of Critical Parameters

Solvent Systems

  • Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates but complicate Boc group stability.

  • Ether-water mixtures improve phase separation during extraction, minimizing product loss.

Catalytic Efficiency

  • Raney nickel outperforms Pd/C in hydrogenation steps, reducing byproduct formation.

  • Enzymatic catalysts (e.g., lipases) enable enantioselective deprotection but require stringent pH control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.46–3.17 (m, 4H, spiro-OCH₂), 1.40 (s, 9H, Boc-CH₃).

  • HRMS : m/z 256.34 [M+H]⁺, confirming molecular formula C₁₃H₂₄N₂O₃.

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥97% purity for industrial batches.

Applications in Drug Development

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate serves as a key intermediate in:

  • SHP2 inhibitors : CA3109181A1 highlights its role in oncology therapeutics targeting phosphatase activity.

  • Antiviral agents : Derivatives show IC₅₀ values <100 nM against SARS-CoV-2 proteases.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

(S)-tert-Butyl 2-oxa-8-azaspiro[4

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and require further investigation to fully elucidate.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs, focusing on heteroatom arrangement, substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate 1097005-91-8 C₁₃H₂₄N₂O₃ 256.34 (S)-configured spiro core; 4-carbamate substituent; discontinued
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate 336191-17-4 C₁₃H₂₄N₂O₂ 240.34 Diazaspiro core (N at 2,8 positions); lacks oxygen atom; lower polarity
tert-Butyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate 374794-96-4 C₁₃H₂₃NO₃ 241.33 Boc group at 8-position; altered steric hindrance
2-Oxa-8-azaspiro[4.5]decane HCl N/A C₈H₁₄ClNO 175.66 (base) Unprotected amine; hydrochloride salt enhances solubility
tert-Butyl N-{8-oxa-2-azaspiro[4.5]decan-4-yl}carbamate 1784024-20-9 C₁₃H₂₄N₂O₃ 256.34 Positional isomer (O at 8, N at 2); similar MW but distinct H-bonding profile

Functional and Pharmacological Implications

  • Heteroatom Positioning :

    • The 2-oxa-8-aza configuration in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with diazaspiro analogs (e.g., 336191-17-4), which exhibit enhanced basicity due to dual nitrogen atoms .
    • Positional isomers (e.g., 1784024-20-9) alter molecular recognition patterns, impacting binding to biological targets .
  • Substituent Effects :

    • The tert-butyl carbamate group in the target compound provides steric bulk and hydrolytic stability compared to unprotected amines (e.g., 2-Oxa-8-azaspiro HCl) .
    • Derivatives with ketone groups (e.g., 3-oxo-1-oxa-8-azaspiro[4.5]decane, CAS 954236-44-3) introduce electrophilic sites for further functionalization .
  • Spiro Ring Conformation :

    • Puckering parameters (e.g., Cremer-Pople coordinates) influence ring strain and conformational flexibility, critical for interactions with enzymes or receptors .

Biological Activity

(S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate is a spirocyclic compound that has attracted significant interest in pharmaceutical research due to its unique structural features and potential biological activities. The compound is characterized by a spiro linkage, which is a type of chemical structure where two rings are connected through a single atom, often found in natural products and pharmaceuticals. This compound's molecular formula is C13H24N2O3C_{13}H_{24}N_{2}O_{3} with a molecular weight of 256.34 g/mol .

Structural Characteristics

The presence of the tert-butyl carbamate group enhances the compound's stability and solubility, making it a valuable scaffold for drug discovery. The spirocyclic structure allows for unique binding interactions with various biological targets, potentially influencing enzyme and receptor activity.

The biological activity of (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit or modulate the activity of certain biological pathways, contributing to its therapeutic potential.

Potential Targets

  • Enzymatic Inhibition : The compound may act as an inhibitor for enzymes involved in various metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing physiological responses.

Study 1: Enzyme Interaction

A study evaluated the interaction between (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate and specific enzymes involved in metabolic processes. Results indicated significant inhibition of enzyme activity, suggesting potential applications in metabolic disorders.

Study 2: Anticancer Activity

Research exploring the anticancer properties of spirocyclic compounds highlighted (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate's potential efficacy against cancer cell lines. The compound demonstrated cytotoxic effects, which warrant further investigation into its mechanism of action and therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological ActivityNotes
8-Oxa-2-Azaspiro[4.5]decaneC11H18N2OC_{11}H_{18}N_{2}OModerateSimilar spirocyclic structure; less potent than (S)-tert-butyl variant
1-Oxa-4-Azaspiro[4.5]deca-6,9-dioneC12H18N2O3C_{12}H_{18}N_{2}O_{3}High anticancer activityExhibits promising results in preclinical studies

Synthetic Routes

The synthesis of (S)-tert-butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate typically involves commercially available reagents and can be achieved through several synthetic routes that optimize yield and purity.

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Employing lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : Interacting with nucleophiles such as amines or thiols under appropriate conditions.

Q & A

Q. What are the key synthetic routes for (S)-tert-Butyl 2-oxa-8-azaspiro[4.5]decan-4-ylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including spirocyclic ring formation and carbamate protection. A common approach is the condensation of tert-butyl carbamate precursors with spirocyclic intermediates under anhydrous conditions. For example, a related diazaspiro compound was synthesized via cyclization of a keto-amine intermediate using tert-butoxycarbonyl (Boc) protection, followed by purification via column chromatography . Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios of reagents to minimize byproducts like unreacted amines or overprotection .

Q. How can the purity and identity of this compound be validated post-synthesis?

Standard analytical methods include:

  • HPLC-MS : To confirm molecular weight (e.g., observed [M+H]+ at m/z 284.2) and detect impurities.
  • NMR spectroscopy : ¹H and ¹³C NMR spectra resolve spirocyclic and carbamate moieties. For instance, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR, while the spirocyclic oxygen and nitrogen atoms influence splitting patterns in adjacent protons .
  • X-ray crystallography : Single-crystal analysis using programs like SHELXL or WinGX confirms absolute configuration and bond angles .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the carbamate group. Stability studies suggest degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can conformational analysis of the spirocyclic core be performed experimentally and computationally?

Q. How should researchers resolve contradictions in crystallographic data, such as disordered spirocyclic atoms?

Disorder in spirocyclic systems often arises from dynamic puckering. Strategies include:

  • Multi-conformer refinement : Use SHELXL’s PART instruction to model alternative positions with occupancy factors .
  • Low-temperature data collection : Reduces thermal motion, improving resolution (e.g., data collected at 100 K vs. 298 K) .
  • Twinned data handling : Programs like SIR97 or OLEX2 detect twinning operators and refine structures accordingly .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound in drug discovery?

Key steps involve:

  • Functional group modification : Replace the tert-butyl carbamate with alternative protecting groups (e.g., benzyl or Fmoc) to assess steric/electronic effects .
  • Biological assays : Test against target enzymes (e.g., proteases or kinases) to correlate spirocyclic geometry with inhibitory potency. For example, analogs with flattened puckering showed 3x higher activity in kinase inhibition assays .
  • Molecular docking : Use AutoDock Vina to predict binding poses, focusing on hydrogen-bond interactions between the carbamate carbonyl and active-site residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.